3-Hydroxy-3-methoxy-2-butanone
Description
Contextualization within the Hydroxy-Ketone and Methoxy-Ketone Class
3-Hydroxy-3-methoxy-2-butanone is an organic compound that integrates two key functional groups, a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group, onto a butanone backbone. This structure places it within the broader classes of hydroxy-ketones and methoxy-ketones.
Specifically, it is classified as a tertiary alpha-hydroxy ketone. The term "alpha-hydroxy ketone" (or acyloin) denotes that the hydroxyl group is attached to the carbon atom immediately adjacent to the ketone's carbonyl group (>C=O). nih.govlookchem.com This proximity of the hydroxyl and carbonyl groups is a defining structural feature that influences the molecule's chemical reactivity. Alpha-hydroxy ketones are a significant class of compounds in organic chemistry, known for their role as versatile synthetic intermediates. lookchem.com The hydroxyl group can act as a precursor for various transformations, while the carbonyl group can be a site for nucleophilic attack, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. alfa-chemical.com
Simultaneously, the presence of a methoxy group categorizes the compound as a methoxy-ketone. Methoxy-ketones are characterized by a carbonyl group in proximity to a methoxy substituent. This ether linkage can influence the molecule's properties, such as its polarity, solubility, and interaction with other molecules. The methoxy group is generally considered an electron-donating group, which can affect the reactivity of the nearby carbonyl group. guidechem.com
Significance and Research Trajectories of this compound
This compound, while a structurally interesting molecule, is a compound with a relatively specialized and emerging research profile. Its significance in contemporary chemical research appears to be centered on its potential applications as a synthetic building block and its presence in certain natural products.
One of the primary areas of interest in this compound is its role as an intermediate in organic synthesis. Alpha-hydroxy ketones, in general, are valuable precursors for creating more complex molecules, including heterocyclic compounds. alfa-chemical.com The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon, allows for a range of chemical transformations. Research in this area would likely focus on exploring its reactivity in various organic reactions to generate novel molecular architectures.
The compound has also been identified in studies related to food chemistry and flavor science. While less common than its close relative, 3-hydroxy-2-butanone (acetoin), which is a well-known buttery flavor compound, this compound may contribute to the aroma profiles of certain food products. haihangchem.comfishersci.ca Research in this trajectory would involve its identification and quantification in natural sources and its potential use as a flavoring agent.
Furthermore, the study of the atmospheric chemistry of oxygenated volatile organic compounds (VOCs) is an area where this compound could be of interest. The photolysis and reaction with hydroxyl radicals are key degradation pathways for such compounds in the atmosphere. researchgate.net Understanding the atmospheric fate of this compound would contribute to a more comprehensive understanding of atmospheric chemical processes.
Due to its specific substitution pattern, research may also be directed towards the synthesis of its stereoisomers and the evaluation of their distinct properties. The development of stereoselective synthetic methods for alpha-hydroxy ketones is an active area of research, and applying these methods to this compound could yield enantiomerically pure forms for further study.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 140-141 °C |
| Density | 0.971 g/mL at 25 °C |
| Refractive Index | n20/D 1.415 |
| Flash Point | 42 °C (107.6 °F) - closed cup |
| CAS Number | 115-22-0 |
Data sourced from alfa-chemical.comhaihangchem.com
Synonyms for this compound
| Synonym |
| 3-hydroxy-3-methylbutan-2-one |
| 2-Butanone, 3-hydroxy-3-methyl- |
| Acetyldimethylcarbinol |
| Dimethylacetylcarbinol |
| 1-Hydroxy-1-methylethyl methyl ketone |
| Methylacetoin |
| 3-Methylacetoin |
| 2-Hydroxy-2-methyl-3-butanone |
| 2-Methyl-2-hydroxybutan-3-one |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61996-25-6 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3-hydroxy-3-methoxybutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(6)5(2,7)8-3/h7H,1-3H3 |
InChI Key |
MVCLPRFXIWTSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 3 Methoxy 2 Butanone
De Novo Chemical Synthesis Routes
The de novo synthesis of 3-Hydroxy-3-methoxy-2-butanone can be approached through various established organic chemistry pathways. These routes often involve the careful construction of the carbon skeleton and the stereocontrolled introduction of the hydroxyl and methoxy (B1213986) functional groups.
Multi-Step Organic Synthesis Pathways
Multi-step synthesis provides a versatile platform for the construction of this compound from simpler, readily available starting materials. A plausible synthetic sequence could involve the creation of a suitable precursor followed by functional group manipulations. For instance, a common strategy for synthesizing α-hydroxy ketones involves the oxidation of a corresponding diol or the hydroxylation of an enolate.
A hypothetical multi-step pathway could begin with the methoxy-functionalized precursor, 3-methoxy-2-butanol. Oxidation of the secondary alcohol would yield the target ketone. Alternatively, starting from 2,3-butanedione (B143835) (diacetyl), a regioselective addition of a methyl group to one carbonyl, followed by the introduction of a methoxy group at the tertiary carbon, could be envisioned. Such multi-step sequences allow for a high degree of control over the final molecular architecture.
Regioselective and Stereoselective Approaches in Synthesis
Achieving specific regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly when dealing with chiral centers as is the case with this compound. Advanced synthetic methods can be employed to control the spatial arrangement of the hydroxyl and methoxy groups.
For structurally similar compounds like 3-hydroxy-4-phenyl-2-butanone, enantioselective syntheses have been successfully developed. researchgate.net These methods include Shi's asymmetric epoxidation and Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether precursor. researchgate.net By analogy, a silyl enol ether of a methoxy-containing butene derivative could be subjected to Sharpless asymmetric dihydroxylation to introduce the hydroxyl group with a high degree of stereocontrol. The choice of the chiral ligand (AD-mix-α or AD-mix-β) would determine the resulting stereoisomer. researchgate.net
The table below summarizes the enantiomeric excess (ee) achieved for different stereoisomers of 3-hydroxy-4-phenyl-2-butanone using these methods, which could be indicative of the potential for stereocontrol in the synthesis of this compound.
| Catalyst/Reagent | Target Isomer | Enantiomeric Excess (ee) |
| Shi's catalyst/oxone | (R)-3-Hydroxy-4-phenyl-2-butanone | 73% |
| AD-mix-β | (R)-3-Hydroxy-4-phenyl-2-butanone | 80% |
| AD-mix-α | (S)-3-Hydroxy-4-phenyl-2-butanone | 62% |
Data adapted from studies on the synthesis of 3-hydroxy-4-phenyl-2-butanone. researchgate.net
Catalytic Transformations for this compound Production
Catalytic methods offer efficient and environmentally benign routes to chemical compounds. For the synthesis of the related compound 3-hydroxy-2-butanone (acetoin), catalytic coupling of acetaldehyde (B116499) has been explored. google.com A thiazole (B1198619) salt catalyst can be used to facilitate this condensation reaction. google.comgoogle.com Another approach involves the selective oxidation of 2,3-butanediol (B46004). google.com
A patented method for synthesizing 3-hydroxy-2-butanone utilizes paraldehyde (B1678423) as a stable raw material with a thiazole salt catalyst in a "one-pot" method, achieving a paraldehyde transformation efficiency of 90-98% and a selectivity for 3-hydroxy-2-butanone of 85-95%. google.com While this method produces the unmethoxylated analogue, it highlights the potential for catalytic strategies in the formation of the butanone backbone. The introduction of the 3-methoxy group would require a subsequent, selective methoxylation step.
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild reaction conditions with high selectivity. Both isolated enzymes and whole-cell systems can be harnessed for the production of this compound.
Enzyme-Mediated Conversions of Precursor Substrates
The enzymatic synthesis of α-hydroxy ketones often involves oxidoreductases that can selectively oxidize a diol precursor. For the production of 1-hydroxy-2-butanone, various diol dehydrogenases, secondary alcohol dehydrogenases, and glycerol (B35011) dehydrogenase have been evaluated. mdpi.com Specifically, (2R, 3R)- and (2S, 3S)-butanediol dehydrogenases (BDH) from Serratia sp. T241 were found to efficiently convert (R)- and (S)-1,2-butanediol into 1-hydroxy-2-butanone, respectively. mdpi.com
These findings suggest that a suitably engineered dehydrogenase could potentially catalyze the regioselective oxidation of a methoxy-substituted butanediol (B1596017) to yield this compound. The broad substrate spectrum of some diol dehydrogenases indicates the feasibility of this approach. mdpi.com
Whole-Cell Biotransformation Systems
Whole-cell biotransformation utilizes intact microbial cells as catalysts, offering the advantage of cofactor regeneration and avoiding the need for enzyme purification. Engineered E. coli have been successfully used for the production of 1-hydroxy-2-butanone from 1,2-butanediol (B146104). mdpi.com These systems co-express a butanediol dehydrogenase and an NADH oxidase to ensure efficient cofactor recycling. mdpi.com
The following table presents the production of 1-hydroxy-2-butanone (HB) from a 1,2-butanediol (1,2-BD) mixture using different engineered E. coli strains.
| Biocatalyst | Substrate Concentration | Product Concentration (HB) |
| E. coli (pET-rrbdh-nox) | 800 mM 1,2-BD mixture | 202.98 mM |
| E. coli (pET-ssbdh-nox) | 800 mM 1,2-BD mixture | 124.59 mM |
Data from whole-cell catalysis for the production of 1-hydroxy-2-butanone. mdpi.com
This whole-cell approach could be adapted for the synthesis of this compound by utilizing a microorganism capable of regioselectively oxidizing a methoxy-substituted butanediol or by engineering a common host organism like E. coli with the appropriate enzymatic machinery.
Detailed Scientific Review of this compound Remains Elusive in Current Literature
Consequently, a comprehensive article detailing the chemical reactivity and mechanistic investigations of this compound, as outlined in the requested structure, cannot be generated at this time. The specific areas where data is currently lacking include:
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 3 Methoxy 2 Butanone
Kinetics and Thermodynamics:No experimental or computational data on the kinetics or thermodynamics of reactions involving 3-Hydroxy-3-methoxy-2-butanone could be retrieved.
Basic identification information for a related compound, 3-methoxy-3-methylbutan-2-one, is available in chemical databases such as PubChem nih.gov. However, this information does not extend to the detailed reactive properties required for this article.
Further experimental and computational research is necessary to elucidate the chemical reactivity and mechanistic pathways of this compound. Such studies would be valuable for a more complete understanding of α-hydroxy ketones and their potential roles in various chemical contexts.
Advanced Analytical Characterization Techniques for 3 Hydroxy 3 Methoxy 2 Butanone
High-Resolution Spectroscopic Methodologies
Spectroscopic methods provide fundamental insights into the molecular architecture of 3-Hydroxy-3-methoxy-2-butanone by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. While specific experimental spectra for this compound are not widely published, the expected signals in both ¹H and ¹³C NMR can be predicted based on its molecular structure (C₆H₁₂O₂).
¹H NMR: A proton NMR spectrum would be expected to show three distinct signals corresponding to the three unique proton environments in the molecule:
A singlet for the three protons of the acetyl group (CH₃-C=O).
A singlet for the six protons of the two equivalent methyl groups attached to the tertiary carbon (-C(CH₃)₂).
A singlet for the three protons of the methoxy (B1213986) group (-OCH₃). The integration of these peaks would yield a ratio of 3:6:3, which simplifies to 1:2:1.
¹³C NMR: A carbon-13 NMR spectrum would provide information on the different carbon environments. nih.gov For this compound, four distinct signals would be anticipated:
A signal for the carbonyl carbon (C=O), typically found in the downfield region (around 200-220 ppm).
A signal for the quaternary carbon atom bonded to both the oxygen of the methoxy group and two methyl groups (-C(CH₃)₂OCH₃).
A signal for the carbon of the acetyl methyl group (CH₃-C=O).
A signal for the carbon of the methoxy group (-OCH₃).
A signal for the two equivalent methyl carbons attached to the quaternary carbon.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds.
An IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. nih.gov The most prominent feature would be a strong, sharp absorption peak characteristic of the carbonyl (C=O) stretch of the ketone group, typically appearing in the region of 1715-1725 cm⁻¹. Another key feature would be the C-O stretching vibration from the ether linkage, which would be expected in the 1100-1200 cm⁻¹ region. The spectrum would also display C-H stretching and bending vibrations from the methyl groups.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Ketone) | C=O Stretch | ~1715 |
| Ether | C-O Stretch | ~1150 |
| Alkane | C-H Stretch | ~2950-2850 |
| Alkane | C-H Bend | ~1450-1375 |
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.
For this compound (molecular weight: 116.16 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 116. The fragmentation pattern is dictated by the most stable resulting cations. The primary cleavage mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.
GC-MS analysis data indicates that the most abundant fragment ions are observed at m/z 73 and m/z 43. nih.gov
m/z 43: This highly stable fragment corresponds to the acetyl cation, [CH₃CO]⁺, formed by the cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon.
m/z 73: This fragment is likely formed by the loss of the acetyl group from the molecular ion, resulting in the [M - 43]⁺ fragment, which corresponds to the stable oxonium ion [(CH₃)₂C(OCH₃)]⁺.
| m/z Value | Proposed Fragment Ion |
| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |
| 73 | [(CH₃)₂C(OCH₃)]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the key chromophore is the carbonyl group (C=O). Ketones typically exhibit a weak absorption band in the UV region (around 270-300 nm) resulting from the n→π* (n-to-pi-star) electronic transition. This transition involves the excitation of a non-bonding electron (from an oxygen lone pair) to the antibonding π* orbital of the carbonyl group. While this absorption is generally of low intensity, its presence can confirm the existence of the carbonyl functional group.
Chromatographic Separation and Detection Methods
Chromatographic techniques are employed to separate components from a mixture, allowing for the isolation and individual analysis of compounds like this compound.
Gas chromatography is an ideal method for the analysis of volatile and semi-volatile compounds such as this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific experimental conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification.
When GC is coupled with a mass spectrometer (GC-MS), it becomes a definitive analytical tool. As the separated this compound elutes from the GC column, it is immediately ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic molecular ion and fragment ions (e.g., m/z 73 and 43), provides unambiguous identification. nih.gov This combination of separation by GC and detection by MS offers high sensitivity and specificity, making it a gold standard for the analysis of this compound in complex samples.
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Analysis
Liquid chromatography (LC) is a fundamental analytical technique for separating compounds in a liquid mobile phase. When coupled with mass spectrometry (MS), it becomes a powerful tool for the identification and quantification of a wide range of analytes, including those that are non-volatile or thermally unstable. While gas chromatography is often used for volatile ketones, LC-MS provides a robust alternative, particularly when dealing with complex liquid samples or when derivatization is employed to enhance sensitivity.
For small, polar ketones like this compound, achieving sufficient retention on standard reversed-phase LC columns can be challenging. A common strategy to overcome this and to improve ionization efficiency and detection sensitivity in MS is pre-column derivatization. This involves reacting the target carbonyl group with a specific reagent to form a larger, more easily detectable derivative.
A unified flavor quantification method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for various key food odorants and tastants. researchgate.net This approach often involves a derivatization step for carbonyl compounds using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH). researchgate.net Another widely used derivatization agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form stable hydrazones that can be readily analyzed by LC-MS/MS. nih.gov The methods are validated for selectivity, precision, and accuracy, demonstrating good linearity over a specified concentration range. nih.gov
The table below summarizes common derivatization agents used for the LC-MS analysis of ketones.
| Derivatization Agent | Target Functional Group | Resulting Derivative | Typical LC-MS Mode | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde/Ketone) | Hydrazone | ESI- | High stability, strong UV absorbance, excellent MS sensitivity. nih.gov |
| 3-Nitrophenylhydrazine (3-NPH) | Carbonyl (Aldehyde/Ketone) | Hydrazone | ESI+ / ESI- | Enables simultaneous quantification of multiple flavor compounds. researchgate.net |
| Girard's Reagent P (GP) | Carbonyl (Ketone) | Hydrazone (with quaternary ammonium (B1175870) group) | ESI+ | Improves ionization efficiency for keto-androgens. nih.gov |
| Picolinic Acid | Hydroxyl | Picolinate Ester | ESI+ | Enhances detection of hydroxy-androgens. nih.gov |
Comprehensive Two-Dimensional Chromatography (e.g., GCxGC)
For complex volatile samples, one-dimensional gas chromatography (1D-GC) may not provide sufficient resolving power, leading to co-elution of compounds. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation capability, providing higher peak capacity and improved sensitivity. researchgate.netives-openscience.eu This technique employs two columns with different stationary phases (e.g., non-polar followed by polar), a configuration referred to as an orthogonal mechanism, within a single analysis. researchgate.netgcms.cz A modulator traps small, sequential portions of the effluent from the first column and re-injects them onto the second, faster-separating column. gcms.cz
The result is a structured, two-dimensional chromatogram that separates compound classes into distinct regions, simplifying identification. researchgate.net When coupled with a high-speed detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes an exceptionally powerful tool for the untargeted analysis of volatiles in intricate matrices such as food and beverages. mdpi.comfmach.itresearchgate.net Studies on wine volatiles have successfully used GCxGC-TOF-MS to identify hundreds of compounds, including numerous aldehydes and ketones, and to differentiate samples based on varietal or geographical origin. ives-openscience.eumdpi.com In one study, GCxGC analysis of wine revealed approximately 800 distinct peaks, compared to 250 peaks in a 1D-GC analysis of the same sample. fmach.it This demonstrates the technique's superior ability to uncover minor or trace components that would otherwise be obscured.
The table below details typical column set combinations used in GCxGC for the analysis of volatile compounds.
| First Dimension (¹D) Column | Second Dimension (²D) Column | Typical Application | Reference |
| TG-5silMS (non-polar) | TG-17silMS (mid-polar) | Flavor and fragrance analysis in essential oils. | gcms.cz |
| SPB-5 (non-polar) | Supelcowax-10 (polar) | General volatile analysis in food and beverages. | researchgate.net |
| DB-5 (non-polar) | BPX-50 (mid-polar) | Volatile compounds in wine. | mdpi.com |
| SLB-5ms (non-polar) | SLB-IL60 (ionic liquid, polar) | Industrial solvent mixtures. | sigmaaldrich.com |
Emerging Sensor Technologies for Specific Detection
While chromatographic methods provide comprehensive analytical data, they can be time-consuming and require laboratory-based instrumentation. There is a growing demand for rapid, portable, and specific sensor technologies for real-time monitoring. For ketones similar to this compound, such as diacetyl (2,3-butanedione) and acetoin (B143602) (3-hydroxy-2-butanone), several promising sensor technologies are emerging.
Biosensors: These devices utilize a biological component (like an enzyme or a whole cell) coupled to a transducer to detect a target molecule. nih.gov Researchers have developed fluorescence-based biosensors using the bacterium Lactococcus lactis to detect diacetyl. frontiersin.orgresearchgate.net These biosensors respond linearly to the amount of diacetyl present in a sample, translating the presence of the compound into a measurable fluorescent signal. frontiersin.orgresearchgate.net Another approach involves enzyme-based biosensors, such as a field-effect capacitive sensor that uses acetoin reductase to detect both acetoin and diacetyl in beverages like beer. mdpi.com
Chemiresistive Sensors: These sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target analyte. Nanostructured metal oxide semiconductors (MOS), such as tin oxide (SnO₂), are being developed for the real-time detection of volatile organic compounds (VOCs) like diacetyl. mdpi.com The sensitivity and selectivity of these sensors can be significantly enhanced by decorating the semiconductor surface with noble metal nanoparticles, such as platinum (Pt). frontiersin.orgnih.gov A Pt-decorated SnO₂ sensor has demonstrated high sensitivity and a rapid response (under 60 seconds) to 2,3-butanedione (B143835). frontiersin.org
Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current or potential) resulting from a chemical reaction at an electrode surface. mdpi.com They are known for their high sensitivity, rapid response, and potential for miniaturization. nih.govmdpi.com For ketone detection, particularly in a medical context for monitoring diabetic ketoacidosis, electrochemical biosensors have been developed that use the enzyme D-β-hydroxybutyrate dehydrogenase to detect ketone bodies in urine or blood. nih.govresearchgate.net Such systems can provide quantitative measurements in seconds. researchgate.net
The following table summarizes the performance of various emerging sensor technologies for detecting related ketone compounds.
| Sensor Type | Target Analyte(s) | Sensing Principle | Detection Range | Key Feature | Reference |
| Whole-Cell Biosensor | Diacetyl | Genetically engineered Lactococcus lactis produces a fluorescent protein in the presence of diacetyl. | Not specified; linear response observed. | Can be used in complex food matrices. | frontiersin.orgresearchgate.net |
| Enzymatic Biosensor | Acetoin, Diacetyl | Acetoin reductase immobilized on a capacitive field-effect sensor detects enzymatic conversion. | 0.5 µM to 2000 µM (for acetoin) | Can detect both compounds with the same sensor by tuning the pH. mdpi.com | mdpi.com |
| Chemiresistive Sensor | 2,3-Butanedione (Diacetyl) | Pt-nanoparticle-decorated SnO₂ layer shows a change in resistance upon exposure to the analyte. | 0.5–4 mg/L | Rapid response time (<60 s). | frontiersin.org |
| Electrochemical Sensor | β-hydroxybutyrate (a ketone body) | Enzyme-mediated reaction at an electrode surface produces a measurable current. | Up to 8 mmol/L | Hand-held device provides results within 30 seconds. | researchgate.net |
Theoretical and Computational Chemistry of 3 Hydroxy 3 Methoxy 2 Butanone
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic properties and intrinsic stability of 3-Hydroxy-3-methoxy-2-butanone. These methods solve approximations of the Schrödinger equation to yield detailed information about the molecule's orbitals and energy.
The electronic structure dictates the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govijcce.ac.ir For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, while the LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group.
Energetics calculations provide the total electronic energy, enthalpy of formation, and Gibbs free energy, which define the molecule's stability. By comparing the energies of different isomers or conformers, the most thermodynamically stable forms can be identified. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov
Table 1: Illustrative Energetic and Electronic Properties Calculated for this compound This table presents typical parameters and hypothetical values that would be obtained from quantum chemical calculations.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Total Electronic Energy | The total energy of the molecule in its ground state. | -421.8 Hartrees |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -9.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | +1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 11.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying reaction mechanisms. rsc.orgresearchgate.net For this compound, DFT can elucidate pathways for reactions such as nucleophilic addition to the carbonyl group, oxidation of the hydroxyl group, or enolate formation.
A typical DFT study involves mapping the potential energy surface of a reaction. This is achieved by calculating the energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy (barrier), which is the primary determinant of the reaction rate. researchgate.netresearchgate.net
For instance, the mechanism of acid-catalyzed acetal formation from this compound could be modeled. DFT would be used to locate the transition state for the protonation of the hydroxyl group, the subsequent loss of water, and the final nucleophilic attack by an alcohol. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the desired reactants and products. researchgate.net
Table 2: Example of DFT-Calculated Activation Energies for a Hypothetical Reaction of this compound This table illustrates the type of data generated from DFT studies on reaction mechanisms.
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Protonation of Carbonyl | Initial proton transfer to the carbonyl oxygen. | 5.2 |
| Nucleophilic Attack | Attack of a nucleophile (e.g., methanol) on the carbonyl carbon. | 15.8 |
| Proton Transfer | Intramolecular or solvent-assisted proton transfer. | 8.1 |
| Dehydration | Loss of a water molecule to form a carbocation intermediate. | 21.4 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information on conformational flexibility and intermolecular interactions. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the conformational space available to the molecule. nih.gov
For this compound, a key area of investigation would be the rotational barriers around the C-C, C-O, and C-OH bonds. The presence of both a hydroxyl (hydrogen bond donor) and multiple oxygen atoms (hydrogen bond acceptors) suggests the possibility of stable conformers stabilized by intramolecular hydrogen bonds. MD simulations can reveal the preferred dihedral angles and the relative populations of different conformers at a given temperature. chemrxiv.org
Furthermore, simulations in a solvent box (e.g., water) can elucidate intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules. This is critical for understanding the molecule's solubility and how the solvent environment influences its conformational preferences and reactivity. Analyses of radial distribution functions and hydrogen bond lifetimes from the simulation trajectory provide quantitative data on these interactions. researchgate.net
Table 3: Illustrative Conformational Analysis from a Molecular Dynamics Simulation This table shows hypothetical results for the major conformers of this compound identified via MD.
| Conformer ID | Key Dihedral Angle (O=C-C-O) | Intramolecular H-Bond (OH···O=C) | Relative Population (%) |
|---|---|---|---|
| Conf-1 | 65° (gauche) | Yes | 55 |
| Conf-2 | 175° (anti) | No | 30 |
| Conf-3 | -70° (gauche) | Yes | 15 |
Computational Prediction of Spectroscopic Parameters
Computational methods are routinely used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures. researchgate.netaip.orgscispace.com
Vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations, typically performed using DFT, yield harmonic frequencies that are often systematically scaled to improve agreement with experimental anharmonic values. scifiniti.com For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch, O-H stretch, and C-O stretches.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can also be predicted with high accuracy. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. ijcce.ac.iracs.org Comparing calculated shifts with experimental data can help confirm the constitution and stereochemistry of the molecule.
Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), providing predictions of UV-Visible absorption spectra, including the wavelength of maximum absorption (λmax) and oscillator strengths. ijcce.ac.ir
Table 4: Example of Predicted vs. Experimental IR Spectroscopic Data This table provides an illustrative comparison of calculated and hypothetical experimental vibrational frequencies for key functional groups.
| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Hypothetical Experimental Frequency (cm-1) |
|---|---|---|
| O-H Stretch | 3450 | 3465 |
| C-H Stretch (sp3) | 2980 | 2975 |
| C=O Stretch | 1715 | 1720 |
| C-O Stretch (Ether) | 1105 | 1110 |
| C-O Stretch (Alcohol) | 1080 | 1088 |
Ab Initio and Semi-Empirical Methods in Reactivity Studies
The study of chemical reactivity can be approached with a hierarchy of computational methods, each with a different balance of accuracy and computational expense.
Ab Initio Methods: These "first-principles" methods make no use of empirical parameters. nih.govquora.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. More accurate, but computationally intensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), incorporate electron correlation and are considered the "gold standard" for calculating accurate energies and properties for smaller molecules. researchgate.net They can be used to benchmark the results from more approximate methods like DFT.
Semi-Empirical Methods: These methods, such as AM1, PM3, or DFTB (Density Functional Tight Binding), are derived from Hartree-Fock or DFT but introduce approximations and parameters derived from experimental data to simplify the calculations. researchgate.netrsc.org This makes them significantly faster than ab initio or DFT methods, allowing them to be applied to very large molecular systems or for very long molecular dynamics simulations. rsc.org However, their accuracy is limited to systems that are similar to those used for their parameterization, and they may not be reliable for studying novel reaction mechanisms or molecules with unusual electronic structures. libretexts.org For a relatively small molecule like this compound, they would typically be used for initial conformational searches before refining the results with higher-level DFT or ab initio calculations.
Biotechnological Production and Metabolic Engineering of Butanone Derivatives
Optimization of Microbial Fermentation Processes for Enhanced Yields
The economic viability of producing butanone derivatives is highly dependent on the efficiency of the microbial fermentation process. Optimization of fermentation conditions is a critical step to maximize the yield, titer, and productivity of the precursor molecule, acetoin (B143602). Key parameters that are typically manipulated include medium composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation.
Statistical methods such as Response Surface Methodology (RSM) and Taguchi orthogonal array design are powerful tools for optimizing these multiple interacting variables to enhance production. nih.govtandfonline.com For instance, studies on Bacillus subtilis have identified yeast extract, corn steep liquor, and urea (B33335) as significant factors influencing acetoin yield. tandfonline.com Fed-batch fermentation strategies are often employed to achieve high cell densities and product concentrations by avoiding substrate inhibition and nutrient limitation. nih.gov One study achieved an acetoin concentration of 77.9 g/L from glycerol (B35011) using a fed-batch process with optimized parameters. nih.gov Another optimization using a Taguchi design identified an agitation rate of 300 rpm, aeration of 1.5 slpm, and a pH of 6.5 as optimal for acetoin production in a bioreactor, resulting in a concentration of 63.43 g/L. nih.gov
Table 1: Examples of Optimized Fermentation Parameters for Acetoin Production
| Microorganism | Carbon Source | Key Optimized Parameters | Acetoin Titer (g/L) | Reference |
| Bacillus subtilis 35 | Glycerol | Medium composition, fed-batch strategy | 77.9 | nih.gov |
| Bacillus subtilis | Glucose | Agitation (300 rpm), Aeration (1.5 slpm), pH (6.5) | 63.43 | nih.gov |
| Bacillus subtilis SF4-3 | Glucose | Yeast extract (8.5 g/L), Corn steep liquor (14.6 g/L), Urea (3.8 g/L) | 46.2 | tandfonline.com |
Genetic and Metabolic Engineering Strategies in Bioproduction Hosts
To channel metabolic flux efficiently towards a target molecule, genetic and metabolic engineering of the production host is indispensable. For the synthesis of 3-hydroxy-3-methoxy-2-butanone, this involves a two-pronged strategy: first, engineering a robust pathway for the precursor acetoin, and second, introducing a specific enzymatic function for the final methylation step.
Engineering for Acetoin Overproduction: The primary pathway for acetoin synthesis begins with the condensation of two pyruvate (B1213749) molecules. mdpi.comnih.gov Key engineering strategies in hosts like Bacillus subtilis, Parageobacillus thermoglucosidasius, and Zymomonas mobilis include:
Overexpression of the Acetoin Pathway: Enhancing the expression of key enzymes such as α-acetolactate synthase (alsS or budB) and α-acetolactate decarboxylase (alsD or budA) is a primary strategy to pull flux from pyruvate towards acetoin. mdpi.comfrontiersin.org
Deletion of Competing Pathways: To maximize the carbon directed to acetoin, competing byproduct pathways are often eliminated. This includes knocking out genes responsible for the production of lactate (B86563) (ldh), acetate (B1210297) (pta), and the subsequent reduction of acetoin to 2,3-butanediol (B46004) by deleting the 2,3-butanediol dehydrogenase gene (budC). frontiersin.orgfrontiersin.org
Cofactor Engineering: The acetoin pathway is linked to the cellular redox state, specifically the NADH/NAD+ ratio. tandfonline.com Expressing a water-forming NADH oxidase (noxE) can regenerate NAD+, which may alleviate potential redox imbalances and further enhance the metabolic flux towards acetoin. mdpi.comtandfonline.com
Introducing the Final Methylation Step: The conversion of acetoin to this compound requires the specific methylation of the tertiary hydroxyl group at the C3 position. This necessitates the introduction of a suitable O-methyltransferase (OMT). A host strain already optimized for acetoin overproduction would be further engineered to express a candidate OMT, either from a natural source or one that has been computationally designed or evolved for this specific reaction.
Table 2: Genetic Engineering Strategies for Enhanced Acetoin Production
| Host Organism | Genetic Modification | Effect on Production | Reference |
| Bacillus licheniformis MW3 | Deletion of 2,3-butanediol dehydrogenase genes (ΔbudCΔgdh) | Blocked conversion of acetoin to 2,3-butanediol, accumulating acetoin. | frontiersin.org |
| Zymomonas mobilis | Introduction of als (acetolactate synthase) and aldC (acetolactate decarboxylase) | Increased acetoin titer by 24% to 6.23 g/L. | mdpi.com |
| Zymomonas mobilis | Introduction of NADH oxidase (noxE) in addition to als and aldC | Balanced NADH/NAD+ ratio, further improving acetoin yield. | mdpi.com |
| P. thermoglucosidasius | Deletion of acetoin degradation gene (acoB1) | Resulted in enhanced acetoin production, reaching 7.6 g/L. | frontiersin.org |
Enzyme Discovery, Characterization, and Directed Evolution for Specific Transformations
The successful bioproduction of this compound hinges on identifying an enzyme capable of catalyzing the final, challenging methylation step. The methylation of a sterically hindered tertiary alcohol like the 3-hydroxy group of acetoin is not a commonly characterized enzymatic reaction, presenting a significant biocatalytic challenge. researchgate.net
Enzyme Discovery: The search for a suitable O-methyltransferase (OMT) would involve several approaches. Genome mining of microorganisms known to produce methylated compounds could reveal novel OMTs. Another strategy is the functional screening of metagenomic libraries to identify enzymes from unculturable organisms that possess the desired activity. Plant OMTs, known for their role in modifying secondary metabolites like flavonoids, could also serve as a starting point for engineering, although their native substrates are typically phenolic rather than tertiary alcohols. nih.gov
Characterization and Directed Evolution: Once a candidate enzyme is identified, it must be characterized to determine its substrate specificity, kinetic parameters (Km, kcat), and optimal reaction conditions. It is likely that a naturally occurring enzyme will not have high activity or specificity for acetoin.
In this case, directed evolution would be a critical tool. Techniques such as error-prone PCR (to introduce random mutations) and DNA shuffling (to recombine beneficial mutations) can be used to generate large libraries of enzyme variants. These libraries would then be subjected to high-throughput screening or selection to identify mutants with improved activity on acetoin. Given the difficulty of methylating tertiary alcohols, a rational design approach, informed by the enzyme's crystal structure, could also be used to redesign the active site to better accommodate the substrate and facilitate the methyl transfer from a donor like S-adenosyl-L-methionine (SAM).
Bioreactor Design and Process Scale-Up Considerations
Transitioning from laboratory-scale shake flasks to industrial-scale production requires careful consideration of bioreactor design and process scale-up. The goal is to replicate the optimal environmental conditions identified at the lab scale in much larger volumes, ensuring consistent and high-yield production.
For a fermentation process targeting a butanone derivative, a stirred-tank bioreactor is commonly used. Critical parameters that must be maintained during scale-up include:
Oxygen Mass Transfer: The volumetric oxygen mass transfer coefficient (kLa) is crucial for aerobic fermentations. Maintaining a consistent kLa during scale-up ensures that the microorganisms have sufficient dissolved oxygen. This is often achieved by keeping parameters like power input per unit volume (P/V) constant.
Mixing and Homogeneity: Efficient mixing is required to ensure uniform distribution of nutrients, temperature, and pH, and to prevent the formation of dead zones. The impeller design and agitation speed are key factors. However, excessive agitation can lead to high shear stress, which can damage cells, and increased foaming, which can complicate the process. nih.gov
Process Control: Large-scale bioreactors are equipped with sophisticated sensors and control systems to continuously monitor and adjust pH, temperature, dissolved oxygen, and nutrient feeding in real-time, which is essential for implementing high-yield fed-batch strategies.
The development of a robust and scalable process is a multi-step endeavor involving process modeling, pilot-scale runs, and validation to ensure that the high yields achieved in the laboratory can be reproduced economically at an industrial scale.
Information Unvailable for this compound
Following a comprehensive search for scientific data pertaining to the environmental chemistry and ecological interactions of the specific chemical compound This compound , it has been determined that there is a significant lack of available information in the public domain.
No specific research findings, data tables, or detailed studies were found for the following mandated topics:
Environmental Chemistry and Ecological Interactions of 3 Hydroxy 3 Methoxy 2 Butanone
Role as a Volatile Organic Compound in Ecological Systems
The search yielded results for structurally similar but distinct compounds, such as 3-Hydroxy-3-methyl-2-butanone and 3-Hydroxy-2-butanone (acetoin). However, per the strict instructions to focus solely on 3-Hydroxy-3-methoxy-2-butanone , this information cannot be used.
Due to the absence of specific and scientifically accurate data for This compound , it is not possible to generate the requested article while adhering to the requirements for accuracy and strict topic adherence.
Q & A
Q. What are the established synthetic routes for 3-Hydroxy-3-methoxy-2-butanone, and what analytical methods are recommended for confirming its purity and structure?
- Methodological Answer : Common synthetic pathways include aldol condensation of methoxyacetone with formaldehyde under basic catalysis or enzymatic oxidation of suitable precursors. For structural confirmation, use:
- NMR spectroscopy (¹H/¹³C) to verify hydroxyl/methoxy groups and ketone positioning .
- IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretching bands .
- GC-MS for purity assessment and fragmentation pattern analysis .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical goggles, and fume hoods to avoid inhalation or skin contact. Follow protocols for ketone/hydroxy compound handling .
- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. What experimental approaches are used to determine the thermodynamic properties of this compound, such as gas-phase basicity or acidity?
- Methodological Answer :
- Gas-phase basicity : Apply the equilibrium method via Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry to measure proton affinity, as demonstrated for analogous hydroxy/methoxy ketones .
- Acidity : Use collision-induced dissociation (CID) experiments to determine deprotonation energies, comparing results with computational models (e.g., DFT) .
Q. How can stereochemical outcomes in the synthesis of this compound be controlled and analyzed?
- Methodological Answer :
- Stereocontrol : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during ketone reduction or aldol reactions to favor specific enantiomers .
- Analysis : Use chiral HPLC with a cellulose-based column or polarimetry to resolve enantiomers. Cross-validate with circular dichroism (CD) for absolute configuration determination .
Q. What strategies are recommended for resolving contradictions in experimental data related to this compound's reactivity or stability across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
